molecular formula C10H14BFO3 B14025887 (4-Fluoro-3-isobutoxyphenyl)boronic acid

(4-Fluoro-3-isobutoxyphenyl)boronic acid

Cat. No.: B14025887
M. Wt: 212.03 g/mol
InChI Key: YRQWYJSEPTXTHX-UHFFFAOYSA-N
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Description

(4-Fluoro-3-isobutoxyphenyl)boronic acid is an organic compound with the molecular formula C10H15BO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and an isobutoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-isobutoxyphenyl)boronic acid typically involves the reaction of 4-bromo-3-fluorophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form the isobutoxy derivative. This intermediate is then subjected to a borylation reaction using a boron reagent like triisopropyl borate in the presence of a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-isobutoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-Fluoro-3-isobutoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-3-isobutoxyphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions and biological processes. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: (4-Fluoro-3-isobutoxyphenyl)boronic acid is unique due to the presence of both fluoro and isobutoxy substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C10H14BFO3

Molecular Weight

212.03 g/mol

IUPAC Name

[4-fluoro-3-(2-methylpropoxy)phenyl]boronic acid

InChI

InChI=1S/C10H14BFO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3

InChI Key

YRQWYJSEPTXTHX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)OCC(C)C)(O)O

Origin of Product

United States

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